molecular formula C19H30N2O3 B2812010 tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate CAS No. 1889306-85-7

tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate

Cat. No.: B2812010
CAS No.: 1889306-85-7
M. Wt: 334.46
InChI Key: BCILWDDBRBMFDZ-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C18H28O3N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-hydroxypiperidine, which is then reacted with tert-butyl chloroformate and methylamine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler piperidine derivative.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 1-benzyl-4-oxopiperidine derivatives.

    Reduction: Formation of 4-hydroxypiperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate: Similar structure but lacks the methyl group.

    tert-Butyl ((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate: Similar structure but lacks the benzyl group.

    tert-Butyl ((1-benzyl-4-oxopiperidin-4-yl)methyl)(methyl)carbamate: Similar structure but contains a ketone group instead of a hydroxyl group.

Uniqueness

tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate, also known by its CAS number 1889306-85-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19H30N2O3
  • Molecular Weight : 334.45 g/mol
  • Structure : The compound features a piperidine ring with hydroxyl and carbamate functional groups, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Inhibition of Acetylcholinesterase

Research indicates that compounds structurally similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission which is beneficial in conditions like Alzheimer's disease .

Modulation of Amyloid Beta Aggregation

In vitro studies have shown that related compounds may inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. By preventing this aggregation, these compounds could potentially reduce neurotoxicity associated with amyloid plaques .

Biological Activity and Efficacy

The efficacy of this compound has been evaluated through various experimental models:

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar compound on astrocytes exposed to amyloid beta 1-42. Results indicated that treatment significantly improved cell viability and reduced markers of oxidative stress, suggesting potential therapeutic benefits in neurodegenerative conditions .

Parameter Control Group Treatment Group (Compound) Statistical Significance
Cell Viability (%)43.78 ± 7.1762.98 ± 4.92p < 0.05
TNF-alpha Levels (pg/mL)ElevatedReducedp < 0.05

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the bioavailability and efficacy of the compound.

Bioavailability Studies

Preliminary studies suggest that compounds in this class may have limited bioavailability in the central nervous system (CNS), which could affect their neuroprotective efficacy. Further research is needed to optimize formulations that enhance CNS penetration .

Toxicity Profile Overview

Parameter Observation
Skin IrritationModerate
Eye IrritationSevere
Acute ToxicityNot extensively studied

Properties

IUPAC Name

tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)20(4)15-19(23)10-12-21(13-11-19)14-16-8-6-5-7-9-16/h5-9,23H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCILWDDBRBMFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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